

Biological Activity of 4-Methoxy-3-Substituted Pyridines: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxy-pyridin-3-YL)-ethylamine
Cat. No.: B7968916

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Executive Summary: The Pharmacophore Advantage

The 4-methoxy-3-substituted pyridine scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the ubiquitous unsubstituted pyridine, the introduction of an electron-donating methoxy group at the C4 position, coupled with functionalization at C3, creates a unique electronic and steric environment. This substitution pattern significantly modulates the basicity of the pyridine nitrogen (

adjustment), enhances solubility through the ether linkage, and provides a critical vector (the C3 substituent) for accessing hydrophobic pockets in enzyme active sites.

This guide analyzes the biological activity of this scaffold, specifically focusing on its role as a dual PI3K/mTOR inhibitor, an antitubercular agent, and a c-Met kinase modulator.

Chemical Space & Structural Rationale

Electronic Modulation

The 4-methoxy group is not merely a lipophilic handle; it is a potent electron-donating group (EDG) by resonance.

- **Nitrogen Basicity:** The resonance donation from the 4-methoxy oxygen increases the electron density at the pyridine nitrogen, potentially altering the and hydrogen-bond accepting capability compared to a 4-H or 4-halo pyridine.
- **C3 Activation:** The ortho-direction of the methoxy group activates the C3 position, making it chemically accessible for electrophilic aromatic substitution or facilitating metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) during library synthesis.

The "Orthogonal Vector" Strategy

In kinase inhibitor design, the pyridine nitrogen often binds to the hinge region of the ATP-binding pocket. The C3-substituent acts as a "gatekeeper" vector, directing the molecule into the solvent-exposed region or the hydrophobic back-pocket (Selectivity Pocket), while the 4-methoxy group often contacts the ribose-binding area or provides metabolic stability against oxidation.

Therapeutic Applications & Case Studies

Oncology: Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and is frequently dysregulated in cancer.

- **Mechanism:** 4-methoxy-3-substituted pyridines function as ATP-competitive inhibitors. The pyridine nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K).
- **Case Study: Compound 22c (Sulfonamide Methoxypyridine)**
 - **Structure:** A 3-sulfonamide-4-methoxypyridine core.
 - **Activity:** Demonstrated potent inhibition of PI3K

(

nM) and mTOR (

nM).

- Cellular Effect: Induced G0/G1 cell cycle arrest in HCT-116 colorectal cancer cells.
- SAR Insight: The 4-methoxy group was essential for maintaining the correct orientation in the binding pocket, likely via weak H-bonding or steric fitting, while the 3-sulfonamide tail extended to interact with non-conserved residues, imparting selectivity.

Infectious Disease: Antitubercular Riminophenazines

Multi-drug resistant tuberculosis (MDR-TB) requires novel scaffolds.

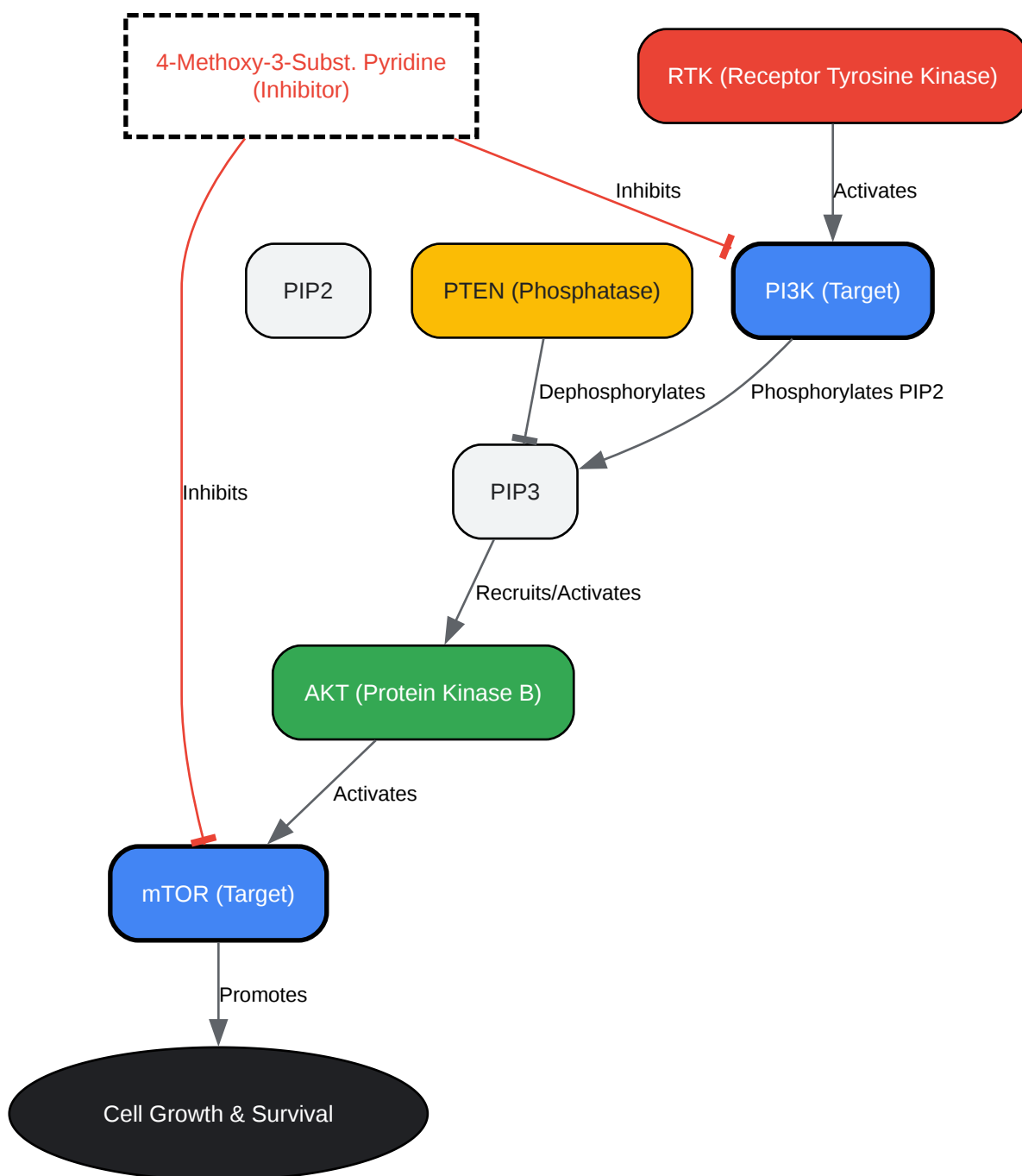
- Application: 2-methoxypyridylamino-substituted riminophenazines.
- Activity: Derivatives bearing this moiety showed MICs ranging from 10^{-6} g/mL against *M. tuberculosis* H37Rv.
- Advantage: The methoxypyridine group reduced the lipophilicity (1.5) compared to traditional clofazimine analogs, leading to reduced tissue accumulation and skin pigmentation side effects while maintaining potency.

Kinase Modulation: c-Met and BTK

- c-Met: 4-phenoxy pyridine derivatives (structurally analogous to 4-methoxy) utilize the ether oxygen to position the pyridine ring for π -stacking interactions within the c-Met kinase domain.
- BTK (Bruton's Tyrosine Kinase): Thieno[3,2-c]pyridin-4-amines, which fuse the pyridine ring, utilize the C3-substitution to project into the selectivity pocket, achieving IC_{50} values as low as 11.8 nM.

Mechanistic Visualization: PI3K/mTOR Pathway

The following diagram illustrates the signaling cascade targeted by 4-methoxy-3-substituted pyridines (e.g., Compound 22c).



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Figure 1: Dual inhibition mechanism of 4-methoxy-3-substituted pyridines on the PI3K/AKT/mTOR proliferative pathway.

Experimental Protocols

Synthetic Workflow: Core Construction

This protocol describes the synthesis of a generic 3-bromo-4-methoxypyridine intermediate, a versatile precursor for Suzuki couplings.

Reagents:

- 4-Methoxypyridine (Starting Material)
- N-Bromosuccinimide (NBS)
- Acetonitrile (Solvent)
- Reflux condenser

Step-by-Step Methodology:

- Dissolution: Dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetonitrile (0.5 M concentration) in a round-bottom flask.
- Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature to control the exotherm.
- Reflux: Heat the reaction mixture to reflux (C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.
 - Note: The electron-donating methoxy group directs the bromine primarily to the ortho (3-position).
- Quench: Cool to room temperature. Remove solvent under reduced pressure.
- Workup: Redissolve residue in dichloromethane (DCM). Wash with saturated (2x) and brine (1x). Dry over

- Purification: Flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes) to yield 3-bromo-4-methoxypyridine as a pale yellow oil/solid.

Biological Assay: PI3K Kinase Inhibition (ADP-Glo)

Objective: Determine

of synthesized derivatives.

- Preparation: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl_2 , 0.1 mg/mL BSA).
- Enzyme Mix: Dilute recombinant PI3K (p110/p85) in kinase buffer to 4 ng/mL.
- Substrate Mix: Prepare PIP₂:PS lipid substrate (50 μM) and ATP (25 μM) in kinase buffer.
- Compound Addition: Dispense 100 nL of test compound (in DMSO) into a 384-well white plate.
- Reaction:
 - Add 2 μL Enzyme Mix. Incubate 15 min at RT.
 - Add 2 μL Substrate Mix to initiate. Incubate 60 min at RT.

- Detection: Add 4

L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

- Signal: Add 8

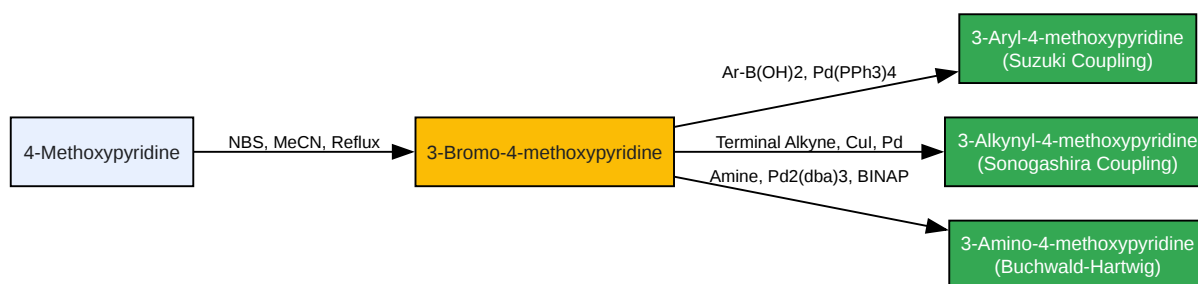
L Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

- Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate

using non-linear regression (GraphPad Prism).

Synthesis Logic Diagram

The following diagram outlines the divergent synthesis strategy to access the 3,4-disubstituted library.



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Figure 2: Divergent synthetic routes from the core intermediate to functionalized libraries.

Comparative Data Summary

Compound Class	Core Scaffold	Target	Activity (/MIC)	Key Structural Feature
Compound 22c	3-Sulfonamide-4-methoxypyridine	PI3K / mTOR	0.22 nM / 23 nM	Sulfonamide tail confers selectivity
Riminophenazines	2-Methoxypyridylamino	M. tuberculosis	0.01 - 0.25 g/mL	Reduced lipophilicity vs Clofazimine
OSI-296 Analog	Furo[3,2-c]pyridine	c-Met / RON	~42 nM (Cellular)	Fused ring mimics 4-methoxy steric bulk
Hydrazone Deriv.	4-Methoxy-3-subst.[1] Pyridine	S. aureus	Moderate	4-OMe enhances e- density for N-binding

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